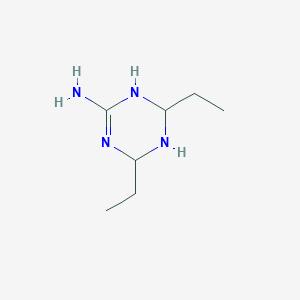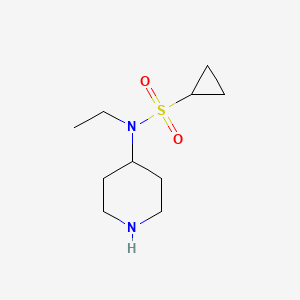
4,6-Diethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring with diethyl substitutions at positions 4 and 6, and an amine group at position 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylamine with cyanuric chloride, followed by reduction and cyclization steps. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Diethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines .
Wissenschaftliche Forschungsanwendungen
4,6-Diethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4,6-Diethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
- 4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine
- 2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine
- Hydrazinium cyamelurate
Comparison: Compared to these similar compounds, 4,6-Diethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine is unique due to its specific diethyl substitutions, which can influence its chemical reactivity and biological activity. Its structure provides distinct properties that make it suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C7H16N4 |
|---|---|
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
2,4-diethyl-1,2,3,4-tetrahydro-1,3,5-triazin-6-amine |
InChI |
InChI=1S/C7H16N4/c1-3-5-9-6(4-2)11-7(8)10-5/h5-6,9H,3-4H2,1-2H3,(H3,8,10,11) |
InChI-Schlüssel |
RPGZVSFYEWHZLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1NC(N=C(N1)N)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate](/img/structure/B13132407.png)




